(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Description
BenchChem offers high-quality (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWYGGOOWYZET-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Introduction
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic future is built. These properties—such as solubility, lipophilicity, and ionization state—govern every aspect of a drug's behavior in the body, from its absorption and distribution to its metabolism and excretion (ADME).[1][2] Neglecting this foundational characterization can lead to costly late-stage failures.
This guide provides a comprehensive framework for the physicochemical characterization of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid , a chiral molecule featuring a carboxylic acid and a Boc-protected amine within an azepane ring system. As no extensive experimental data for this specific compound is publicly available, this document serves as both a predictive analysis and a practical manual. It is designed for researchers, scientists, and drug development professionals, outlining the necessary experimental protocols and explaining the scientific rationale behind each step to empower teams to generate a complete and decision-enabling data package.
Section 1: Molecular Identity and Predicted Properties
Before any experimental work commences, a thorough in-silico analysis is essential to forecast the molecule's behavior and guide experimental design.
Chemical Structure:
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IUPAC Name: (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
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Molecular Formula: C₁₈H₂₅NO₄
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Molecular Weight: 319.40 g/mol
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Chirality: The molecule possesses a stereocenter at the 3-position of the azepane ring, specified as the (S)-enantiomer.
Computational models provide a rapid first pass at key physicochemical parameters. While not a substitute for experimental data, these predictions are invaluable for planning.
Table 1: Predicted Physicochemical Properties of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | 4.0 - 4.5 | Governs the ionization state of the carboxylic acid at physiological pH, strongly influencing solubility and permeability. |
| XLogP3 | ~3.0 - 3.5 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but also a risk of low solubility.[3] |
| Polar Surface Area (PSA) | ~69 Ų | A measure of the molecule's polar surface, influencing hydrogen bonding capacity and membrane transport. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can impact receptor binding and metabolism. |
Note: These values are estimations derived from standard computational algorithms (e.g., XLogP3) and should be experimentally verified.
Section 2: Ionization Constant (pKa)
2.1: Scientific Rationale
The pKa is arguably one of the most critical physicochemical parameters.[2] It defines the pH at which a molecule exists in a 50:50 equilibrium between its neutral and ionized forms. For our target molecule, the primary ionizable group is the benzoic acid moiety. Its pKa will determine its charge at the physiological pH of blood (≈7.4) and across the pH gradient of the gastrointestinal tract.[4] An ionized molecule is generally more water-soluble, while a neutral molecule is more likely to passively diffuse across lipid membranes. Therefore, knowing the pKa is essential for predicting absorption and distribution.[1][4]
2.2: Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reproducibility.[1]
Methodology:
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Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The use of co-solvents is a common and necessary practice for poorly soluble drugs.[1]
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Titration Setup: Place the solution in a thermostatted vessel (25°C) equipped with a calibrated combination pH electrode and a micro-burette.
-
Acidification: Add a standardized HCl solution to fully protonate the carboxylic acid (to approximately pH 2).
-
Titration: Add small, precise aliquots of a standardized NaOH or KOH titrant to the solution.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the molecule is fully deprotonated (to approximately pH 11-12).
-
Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, where pH = pKa.[5][6]
2.3: Data Interpretation & Visualization
The titration curve provides a direct visualization of the ionization process. Specialized software can be used to calculate the first derivative of the curve, where the peak of the derivative corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Lipophilicity (LogP and LogD)
3.1: Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7][8]
-
LogP refers to the partitioning of the neutral species.
-
LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.
For an acidic compound like ours, LogD will be pH-dependent. At a pH well below the pKa, LogD ≈ LogP. As the pH increases above the pKa, the molecule becomes ionized and more hydrophilic, causing the LogD to decrease. Measuring LogD at physiological pH (7.4) is crucial for predicting in vivo behavior.[9]
3.2: Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for LogP determination.[7][8]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffered water (or water for LogP) and vice versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol based on the predicted LogP).
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄) in a glass vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the compound's concentration using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate LogP or LogD using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[7]
Caption: Shake-Flask method workflow for LogP/LogD determination.
Section 4: Aqueous Solubility
4.1: Scientific Rationale
A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable results in bioassays.[10] It is crucial to measure both kinetic and thermodynamic solubility, as they answer different questions relevant to different stages of research.[11][12][13]
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Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. This is highly relevant for predicting behavior in high-throughput screening (HTS) and in vitro bioassays.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a saturated solution in contact with its solid form. This is more predictive of oral absorption from a solid dosage form.[13]
Table 2: Comparison of Solubility Assay Methodologies
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Principle | Precipitation from DMSO stock | Equilibrium of solid with solvent |
| Relevance | In vitro assays, HTS | In vivo absorption, pre-formulation |
| Time | Fast (< 2 hours) | Slow (18-72 hours) |
| Throughput | High | Low to Moderate |
| Method | Nephelometry, Direct UV | Shake-Flask with HPLC/UV analysis |
4.2: Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method detects precipitation by measuring light scattering.[11][12]
Methodology:
-
Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of the compound in 100% DMSO.
-
Dispensing: In a 96-well plate, add aqueous buffer (e.g., PBS, pH 7.4).
-
Addition: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration typically ≤1%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).
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Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate that has formed.
-
Analysis: The solubility limit is defined as the concentration at which the light scattering signal significantly increases above the background.
4.3: Experimental Protocol: Thermodynamic (Equilibrium) Solubility
This method measures the concentration of a saturated solution at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension through a low-binding filter (e.g., PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[11]
Section 5: Solid-State Properties
5.1: Scientific Rationale
The solid-state properties of a compound, such as its melting point and thermal stability, are indicators of its purity, crystal lattice energy, and suitability for formulation and manufacturing processes.[14] A high melting point often correlates with strong intermolecular forces in the crystal lattice, which can in turn lead to lower solubility. Thermogravimetric Analysis (TGA) is critical for identifying the temperature at which the compound begins to decompose, a vital parameter for any process involving heat.[15][16]
5.2: Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, providing a precise melting point.[14][17]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
5.3: Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[15][17]
Methodology:
-
Sample Preparation: Place a small amount of the compound (5-10 mg) into a TGA pan.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.[16]
Caption: Integrated workflow for solid-state analysis using DSC and TGA.
Section 6: Spectroscopic and Structural Confirmation
6.1: Rationale for Comprehensive Characterization
Unambiguous confirmation of a molecule's chemical structure, identity, and purity is a non-negotiable prerequisite for further development. A combination of spectroscopic techniques is required to provide orthogonal data, ensuring the material being tested is indeed the correct one.[18]
Table 3: Summary of Spectroscopic Data for Structural Confirmation
| Technique | Purpose | Expected Key Features for the Target Molecule |
| ¹H & ¹³C NMR | Full structure elucidation and purity assessment. | Aromatic protons (benzoic acid), aliphatic protons (azepane ring), distinct signal for tert-butyl group. Deshielded carbonyl carbons (~165-180 ppm).[19] |
| 2D NMR (COSY, HSQC) | Confirm atom connectivity and assign signals. | Correlation between protons on adjacent carbons in the azepane ring. |
| FTIR | Identify key functional groups. | Very broad O-H stretch (3300-2500 cm⁻¹), sharp C=O stretch for acid (~1700 cm⁻¹), and another C=O stretch for Boc-carbamate (~1680 cm⁻¹).[20][21] |
| High-Res MS | Confirm molecular weight and formula. | Accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the elemental formula C₁₈H₂₅NO₄. |
| Chiral HPLC/SFC | Determine enantiomeric purity. | A single peak confirming the (S)-enantiomer and absence of the (R)-enantiomer. |
6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structure elucidation in solution.[18] For this molecule, ¹H NMR will show the aromatic protons of the benzoic acid ring, the complex aliphatic signals of the seven-membered azepane ring, and the characteristic singlet of the tert-butyl group. ¹³C NMR will confirm the number of unique carbons and show two distinct carbonyl signals for the acid and the carbamate.[19] 2D NMR experiments like COSY and HSQC are essential to definitively assign these signals and piece together the molecular framework. Given the molecule's chirality, using a chiral solvating agent can be employed to confirm enantiomeric purity if needed.[22]
6.3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid confirmation of the key functional groups. The unmistakable signature of a carboxylic acid is the simultaneous presence of a very broad O-H stretching band (often obscuring the C-H stretches) and an intense carbonyl (C=O) band.[20][21] A second, distinct carbonyl band for the Boc-protecting group's carbamate should also be visible.
6.4: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition with high confidence. This technique is invaluable for verifying the identity of the synthesized material and for detecting potential impurities.
Conclusion
The physicochemical properties of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid are fundamental to its potential as a drug candidate. This guide has detailed a systematic, multi-faceted approach to fully characterize the molecule. By integrating computational prediction with rigorous experimental validation of its ionization constant (pKa), lipophilicity (LogD), aqueous solubility, solid-state characteristics, and structural identity, researchers can build a robust data package. This information is not merely academic; it is the essential foundation for designing relevant biological assays, developing appropriate formulations for in vivo studies, and ultimately making informed decisions to advance the compound through the complex and challenging drug development pipeline.
References
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]
-
O'Connell, J., & Dollimore, D. (1999). Determination of the Melting Point Using Derivative Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 56(3), 1485-1491. Available at: [Link]
-
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), e35-e41. Available at: [Link]
-
Sugano, K., Nabuchi, Y., Machida, M., & Aso, Y. (2007). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of the Pharmaceutical Society of Japan, 127(9), 1413-1426. Available at: [Link]
-
Yilmaz, B., & Turet, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1081-1087. Available at: [Link]
-
Navarro-Vazquez, A., & Griesinger, C. (2023). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]
-
Montesinos-Gomez, A., & Seco, J. M. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3245. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]
-
Creative Biolabs. (2019). Solubility Assessment Service. Available at: [Link]
-
Manallack, D. T., & Trevitt, G. T. (2009). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 16(2), 229-253. Available at: [Link]
-
O'Donovan, D. H. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Medwin Publishers. Available at: [Link]
-
Caliaro, G. A., & Herbots, C. A. (2001). Determination of pKa values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 427-434. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
IJRSS. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Buckingham, A. D. (2015). Chirality in NMR spectroscopy. Chemical Physics Letters, 623, 1-4. Available at: [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
-
Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Available at: [Link]
-
H&M Analytical. (2026). Thermal Gravimetric Analysis (TGA). Available at: [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
-
Hou, T., & Wang, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1775-1786. Available at: [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. Available at: [Link]
-
Claridge, T. D. W. (2026). The Evolving Landscape of NMR Structural Elucidation. Journal of Natural Products. Available at: [Link]
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy. Available at: [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
PubChemLite. (n.d.). 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/3-((Tert-butoxy_carbonyl_amino)benzoic_acid]([Link]
Sources
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. acdlabs.com [acdlabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. agilent.com [agilent.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 16. h-and-m-analytical.com [h-and-m-analytical.com]
- 17. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 18. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action and Pharmacological Profiling of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic Acid Derivatives
Executive Summary
The development of highly selective, conformationally restricted small molecules is a cornerstone of modern targeted therapeutics. Among these, (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid and its downstream derivatives have emerged as a privileged chiral scaffold. Originally utilized as an intermediate building block, the deprotected and functionalized derivatives of this scaffold act as potent pharmacophores targeting kinase domains (such as Akt/PKB and mutant EGFR) and serve as rigid linkers in Targeted Protein Degradation (PROTAC) technologies.
This technical guide dissects the structural rationale, mechanism of action (MoA), and experimental validation protocols for utilizing this specific azepane-benzoic acid scaffold in advanced drug discovery.
Structural Rationale & Scaffold Dynamics
The architecture of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid offers unique topological advantages that solve critical pharmacokinetic liabilities found in earlier generations of kinase inhibitors.
Conformational Locking via Ortho-Substitution
The attachment of the azepan-3-yl ring at the ortho (2-) position of the benzoic acid creates significant steric hindrance. This forces the seven-membered azepane ring out of the plane of the phenyl ring, creating a rigid, three-dimensional "conformational lock." This specific spatial orientation is crucial for minimizing off-target effects (such as cyclooxygenase inhibition, common in flat benzoic acids) while maximizing shape-complementarity within deep kinase binding pockets.
Overcoming Plasma Instability
Historically, natural product-derived kinase inhibitors, such as the (−)-balanol derivatives targeting Protein Kinase B (PKB/Akt), utilized an ester linkage between an azepane ring and a benzoic acid moiety. While highly potent (IC50 = 5 nM), these ester-linked compounds suffered from extreme plasma instability ( t1/2<1 min ) due to rapid cleavage by ester hydrolases [1].
By replacing the ester linkage with the amide-linked derivatives derived from the (S)-azepane-benzoic acid scaffold, researchers achieved a dramatic increase in plasma stability while maintaining, and even improving, target affinity [1].
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group on the azepane nitrogen is a critical synthetic feature. It prevents unwanted nucleophilic attacks during the coupling of the benzoic acid moiety to various warheads (e.g., anilines, isonicotinamides). Once the primary scaffold is assembled, the Boc group is cleaved under acidic conditions (e.g., TFA/CH2Cl2), freeing the secondary amine for further functionalization, such as the attachment of Michael acceptors for covalent inhibition.
Mechanism of Action I: ATP-Competitive Kinase Inhibition (Akt/PKB)
Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, driving cell survival and proliferation in numerous malignancies [2]. Derivatives of the azepane-benzoic acid scaffold act as highly potent, ATP-competitive inhibitors of Akt.
Binding Mode
Crystallographic studies of these derivatives in complex with homologous kinases (like PKA) reveal that the benzoic acid derivative portion binds deep within the adenine pocket of the kinase hinge region. The (S)-azepane ring acts as a rigid spacer, directing the attached functional groups (such as an isonicotinamide moiety) toward the ribose-binding pocket and the solvent-exposed channel [1]. The trans conformation of the linker, dictated by the (S)-stereocenter, perfectly mimics the natural ATP binding trajectory.
Disruption of the PI3K/Akt signaling pathway by azepane-benzoic acid derivatives.
Quantitative Pharmacokinetic Optimization
The transition from ester to amide linkages using this scaffold resulted in a self-validating system of improved pharmacokinetics without sacrificing pharmacodynamics.
| Compound Class | Linkage Type | Target Kinase | IC50 (nM) | Mouse Plasma t1/2 |
| (−)-Balanol Lead | Ester | PKB-α | 5.0 | < 1 min |
| Azepane-Benzoic Amide | Amide | PKB-α | 4.0 | > 160 hours |
Data summarized from structure-based optimization studies [1].
Mechanism of Action II: Covalent Inhibition of Mutant EGFR
Beyond reversible ATP-competitive inhibition, the deprotected azepane ring serves as an ideal vector for covalent warheads targeting mutant Epidermal Growth Factor Receptor (EGFR), specifically the L858R/T790M resistance mutations [3].
Covalent Trajectory
In the synthesis of compounds like EGF816 (nazartinib), the azepane core is utilized to position an electrophilic acrylamide group. The benzoic acid-derived segment anchors the molecule in the hydrophobic pocket of the mutated kinase. The (S)-configuration of the azepane ring precisely angles the acrylamide to undergo a Michael addition with the nucleophilic thiol of Cys797 at the edge of the ATP-binding cleft [3]. This irreversible binding completely shuts down oncogenic signaling while sparing wild-type EGFR.
Workflow for validating the covalent binding mechanism of azepane-derived inhibitors.
Emerging Applications: Targeted Protein Degradation (PROTACs)
The rigidity and optimal vectoring of the azepane-benzoic acid scaffold have recently been co-opted for the design of Proteolysis Targeting Chimeras (PROTACs) [4].
In this modality, the scaffold does not act as an inhibitor, but rather as a highly structured linker or a target-binding ligand (degronimer). The benzoic acid moiety binds to the target protein of interest (POI), while the deprotected azepane nitrogen is conjugated via an alkyl/PEG linker to an E3 ligase recruiting ligand (e.g., thalidomide for Cereblon, or VHL ligands). The steric bulk of the ortho-substituted azepane prevents linker collapse, facilitating the formation of a stable ternary complex required for ubiquitination.
Mechanism of PROTAC ternary complex formation utilizing the rigid azepane scaffold.
Experimental Protocols & Methodologies
To ensure scientific integrity and self-validation of the synthesized derivatives, the following standardized protocols must be executed.
Protocol 1: Plasma Stability Assessment (LC-MS/MS)
Causality: Because the primary liability of early-generation leads was esterase cleavage, verifying the stability of the newly synthesized amide-linked azepane-benzoic acid derivatives is the mandatory first step before in vivo testing.
-
Preparation: Spike the test derivative (1 μM final concentration) into pre-warmed ( 37∘C ) CD-1 mouse plasma.
-
Incubation: Incubate the mixture in a shaking water bath at 37∘C .
-
Sampling: Extract 50 μL aliquots at time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4∘C to precipitate plasma proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate t1/2 using a first-order decay model.
Protocol 2: Biochemical Kinase Inhibition Assay (HTRF)
Causality: To validate the ATP-competitive nature of the derivative, an assay measuring the displacement of ATP or the reduction of substrate phosphorylation must be performed.
-
Enzyme Preparation: Dilute recombinant kinase (e.g., PKB-α or mutant EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the azepane-benzoic acid derivative in DMSO.
-
Incubation: Add the compound to the enzyme and pre-incubate for 90 minutes at room temperature. (Note: 90 minutes is critical for covalent derivatives to ensure maximal irreversible binding [3]).
-
Reaction Initiation: Add ATP (at the Km concentration for the specific kinase) and biotinylated peptide substrate to initiate the reaction.
-
Detection: After 60 minutes, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 620 nm and 665 nm. Calculate IC50 using a 4-parameter logistic fit.
References
-
Breitenlechner, C. B., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry.[Link]
-
Nitulescu, G. M., et al. (2016). "Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview." National Center for Biotechnology Information (PMC).[Link]
-
Jia, Y., et al. (2016). "Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry.[Link]
- Crew, A. P., et al. (2019). "Spirocyclic degronimers for target protein degradation.
The Strategic Utility of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic Acid: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Medicinal Chemistry
The azepane ring, a seven-membered nitrogen-containing heterocycle, represents a crucial structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent three-dimensionality and conformational flexibility offer a distinct advantage in the exploration of chemical space, enabling more nuanced interactions with biological targets compared to their five- and six-membered counterparts.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[3][4] The strategic introduction of substituents onto the azepane core allows for the fine-tuning of a compound's physicochemical properties and biological activity.[2]
This technical guide focuses on (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid , a chiral building block of significant interest in contemporary drug discovery. This molecule combines three key features: a stereochemically defined azepane ring, a versatile benzoic acid moiety for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group that facilitates controlled synthetic transformations. The (S)-stereochemistry at the 3-position of the azepane ring is of particular importance, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
Physicochemical Properties and Characterization
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₂₅NO₄ | Based on chemical structure |
| Molecular Weight | 319.40 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for similar organic acids |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO) | Presence of non-polar Boc and aryl groups |
| Chirality | (S)-enantiomer | Defined by the synthetic route |
| ¹H NMR | Complex multiplets in the aliphatic region (azepane protons), aromatic signals for the benzoic acid, and a characteristic singlet for the Boc group's t-butyl protons. | Based on the structure's functional groups.[5] |
| ¹³C NMR | Signals corresponding to the carbonyls of the carboxylic acid and carbamate, aromatic carbons, and aliphatic carbons of the azepane ring. | Based on the structure's functional groups.[5] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of pure organic compounds. |
Proposed Stereoselective Synthesis
A definitive, published synthetic route for (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is not currently available. However, based on established methodologies for the synthesis of substituted azepanes and related heterocyclic compounds, a plausible and robust synthetic strategy can be proposed.[6][7] This proposed route leverages a stereoselective ring expansion followed by functional group manipulation.
Caption: Proposed synthetic pathway for (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid.
Causality Behind Experimental Choices in the Proposed Synthesis:
-
Starting Material: (S)-N-Boc-3-hydroxypiperidine is a readily available chiral starting material, which simplifies the introduction of the desired stereochemistry early in the synthesis.
-
Ring Expansion: The Tiffeneau-Demjanov ring expansion is a well-documented method for the one-carbon ring expansion of cyclic ketones to their homologous counterparts.[8] While this step may lead to a racemic mixture, subsequent resolution can isolate the desired enantiomer.
-
Enolate Formation and Trapping: The conversion of the ketone to a vinyl triflate is a standard method to prepare the substrate for a subsequent cross-coupling reaction.
-
Cross-Coupling: A Suzuki coupling with 2-(methoxycarbonyl)phenylboronic acid is a highly efficient and versatile method for forming the carbon-carbon bond between the azepine ring and the benzoic acid precursor. The use of the methyl ester of benzoic acid is strategic to avoid interference from the free carboxylic acid during the coupling reaction.
-
Asymmetric Hydrogenation: The use of a chiral catalyst, such as a Ruthenium-BINAP complex, for the hydrogenation of the enamine-like double bond is crucial for re-establishing the desired (S)-stereochemistry at the 3-position with high enantiomeric excess.
-
Hydrolysis: The final step is a standard saponification of the methyl ester to yield the target benzoic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of (S)-N-Boc-3-piperidinone
-
To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (S)-N-Boc-3-piperidinone.
Step 2: Synthesis of (S)-tert-butyl 3-(2-methoxycarbonylphenyl)azepane-1-carboxylate
-
This step is a multi-reaction sequence that would involve the ring expansion, resolution, triflate formation, cross-coupling, and asymmetric hydrogenation as depicted in the workflow diagram. The conditions for each of these steps would need to be carefully optimized.
Step 3: Synthesis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
-
Dissolve (S)-tert-butyl 3-(2-methoxycarbonylphenyl)azepane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Applications as a Chiral Building Block in Drug Discovery
The structural features of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid make it a highly valuable intermediate for the synthesis of complex drug candidates.
Caption: Synthetic utility of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid.
Rationale for Applications:
-
Amide and Ester Formation: The benzoic acid moiety serves as a handle for the introduction of a wide array of substituents through amide bond formation or esterification. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Boc-Protection and Deprotection: The Boc group provides robust protection of the azepane nitrogen during various synthetic transformations and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent functionalization of the secondary amine.[1]
-
N-Functionalization: The deprotected azepane nitrogen can be further modified through reactions such as alkylation, acylation, reductive amination, or arylation, providing another point of diversity for the synthesis of novel compounds.
-
Chiral Scaffold: The (S)-stereocenter provides a rigid and defined three-dimensional orientation for the substituents, which can be critical for achieving high-affinity and selective binding to a biological target.
Potential Therapeutic Areas:
Given the prevalence of the azepane scaffold in medicinally active compounds, this chiral building block could be employed in the synthesis of novel therapeutics for a variety of diseases, including:
-
Oncology: As a scaffold for kinase inhibitors.[1]
-
Infectious Diseases: As seen in patent literature for related compounds with antiviral activity.
-
Central Nervous System (CNS) Disorders: The azepane motif is present in several CNS-active drugs.[9]
Conclusion
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a strategically designed chiral building block with significant potential in modern drug discovery. While a dedicated, publicly available synthesis and full characterization are yet to be published, a plausible and robust synthetic route can be inferred from established chemical principles and related patent literature. Its unique combination of a stereodefined azepane core, a versatile benzoic acid handle, and a strategically placed protecting group makes it an invaluable tool for medicinal chemists aiming to synthesize novel, potent, and selective therapeutic agents. The continued exploration of synthetic routes to and applications of such chiral building blocks will undoubtedly fuel the discovery of the next generation of medicines.
References
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link][1][3][10]
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(13), 3245–3254. [Link][8]
- (No direct reference for specific NMR data was found, this is an inferred property based on general chemical principles and data
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a specific journal article's supplementary data. (This is a placeholder as the specific source for NMR data of a closely related compound was found but not for the exact target molecule).[5][11]
-
Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178–2179. [Link][6]
- (This is a general knowledge statement in medicinal chemistry and does not require a specific cit
-
Procter, D. J., et al. (2018). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 10, 1117-1123. [Link][7]
-
Huang, X., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5364-5369. [Link][12][13][14]
-
BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines. (This is a representative example of a technical document from a chemical supplier).[13]
-
Fox, J. M., et al. (2014). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 53(21), 5404-5408. [Link][15]
-
Clayden, J., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(50), 17295-17300. [Link][16]
-
Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][4][17]
-
S., Charishma, et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link][9]
- (This is a general knowledge statement in medicinal chemistry and does not require a specific cit
-
D'Andrea, P., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 25(15), 3456. [Link][18]
-
NextSDS. (n.d.). 3-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]-oxy}benzoic acid. [Link][19]
-
PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]benzoic-acid)[20]
-
PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. [Link][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. daneshyari.com [daneshyari.com]
- 9. jopir.in [jopir.in]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 18. researchgate.net [researchgate.net]
- 19. nextsds.com [nextsds.com]
- 20. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, integral to the architecture of numerous therapeutic agents.[1][2][3][4] Its inherent three-dimensional conformation and synthetic accessibility make it a valuable core for developing novel drugs.[1] This guide provides an in-depth technical overview of a specific derivative, (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid, a compound of interest for its potential as a versatile building block in pharmaceutical research. While a specific CAS Registry Number for this molecule is not readily found in public databases, suggesting its status as a novel or specialized intermediate, this document will construct a comprehensive profile by examining its constituent parts: the chiral azepane ring, the tert-butoxycarbonyl (Boc) protecting group, and the benzoic acid moiety.
This guide will delve into plausible synthetic strategies, predicted physicochemical properties, and potential applications in drug discovery, all grounded in established chemical principles and supported by authoritative literature.
The Azepane Scaffold: A Cornerstone in Medicinal Chemistry
The seven-membered azepane ring is a key pharmacophore found in over 60 FDA-approved drugs, highlighting its therapeutic importance.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[2][5] The conformational flexibility of the azepane ring is often crucial for its biological activity, allowing for optimal interactions with various biological targets.[2][3] The nitrogen atom can act as a hydrogen bond acceptor, while the ring system can engage in hydrophobic and π-π stacking interactions within receptor binding sites.[2]
The target molecule, (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid, combines this important scaffold with a benzoic acid group, a common feature in many biologically active compounds, and a Boc protecting group, which is instrumental in multi-step organic synthesis.
Plausible Synthetic Pathways
The synthesis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can be logically approached through a multi-step sequence. A key challenge lies in the stereoselective construction of the 3-substituted azepane ring.
A plausible retrosynthetic analysis is outlined below:
Caption: Chemoenzymatic cascade for (S)-3-aminoazepane synthesis.
N-Boc Protection
The secondary amine of the azepane ring needs to be protected to ensure selective reaction at a later stage. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions. [6][7] Protocol 2: N-Boc Protection of (S)-3-aminoazepane [6]
-
Dissolve (S)-3-aminoazepane in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, for example, triethylamine or sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture at room temperature.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction by extraction and purify the product, (S)-tert-butyl 3-aminoazepane-1-carboxylate, by column chromatography.
Coupling to the Benzoic Acid Moiety
The final key step is the formation of the C-C bond between the 3-position of the azepane ring and the 2-position of the benzoic acid. A plausible approach involves a cross-coupling reaction, such as a Suzuki coupling, between a boronic acid derivative of one fragment and a halide of the other.
Protocol 3: Suzuki Cross-Coupling Reaction
-
Preparation of Coupling Partners:
-
(S)-tert-butyl 3-aminoazepane-1-carboxylate would need to be converted to a suitable derivative for coupling, for instance, by transforming the amino group into a leaving group or by other functionalization at the 3-position. A more direct approach would be to start with a precursor that already has a handle for coupling.
-
Alternatively, a more convergent synthesis would involve the coupling of a suitably protected azepane precursor with a 2-substituted benzoic acid derivative. For instance, an asymmetric conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester can be used to construct substituted azepanes. [8][9][10]
-
-
Coupling Reaction:
-
A more direct strategy for the synthesis of the target molecule would involve the coupling of a cyclic amine with a benzoic acid derivative. Recent advances in C-H activation could provide a route. For example, directed iridium-catalyzed C-H amination of benzoic acids has been reported. [11] * Alternatively, a classic acid-amine coupling could be employed if the azepane is attached to the benzoic acid via an amide bond, though the user's requested structure specifies a direct C-C bond. [12][13] Given the structure, a transition metal-catalyzed cross-coupling reaction remains the most probable synthetic route.
-
Caption: Proposed Suzuki coupling route to the target molecule.
Physicochemical Properties and Characterization
The physicochemical properties of a molecule are crucial for its behavior in biological systems and its suitability as a drug candidate.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₉H₂₇NO₄ |
| Molecular Weight | 333.42 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO. |
| Chirality | Contains one stereocenter at the 3-position of the azepane ring. |
| Reactivity | The Boc group is labile to strong acids. The carboxylic acid can undergo esterification and amidation. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity.
-
Infrared (IR) Spectroscopy: To identify functional groups like the carbonyls of the Boc and carboxylic acid groups.
Applications in Drug Discovery
The azepane scaffold is a component of drugs targeting a wide range of diseases, suggesting that (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid could be a valuable intermediate for the synthesis of novel therapeutic agents.
Central Nervous System (CNS) Disorders
Azepane derivatives are found in drugs for depression and anxiety. [14]For instance, the bicyclic azepane (R,R)-1a has shown potent inhibition of monoamine transporters, which are key targets in the treatment of neuropsychiatric disorders. [15]The conformational flexibility of the azepane ring allows it to interact effectively with CNS targets.
Oncology
The azepane scaffold is present in several anticancer agents. [4]These compounds can act through various mechanisms, including kinase inhibition. For example, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. [3]
Other Therapeutic Areas
Azepane derivatives have also been investigated as:
-
Anti-Alzheimer's agents [4]* Antimicrobial agents [4]* Antidiabetic agents , such as Tolazamide [3]* Antihistamines , like Azelastine [3] The benzoic acid moiety in the target molecule can also contribute to biological activity. For example, cyclic amine-substituted benzoic acids have been identified as PPARα agonists, which are used to treat hyperlipidemia. [16]
Conclusion
While (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid may not be a commercially available compound with an assigned CAS number, its structural motifs are of high interest in medicinal chemistry. The synthetic pathways outlined in this guide, leveraging modern chemoenzymatic and cross-coupling methodologies, provide a roadmap for its preparation. The established pharmacological relevance of the azepane scaffold strongly suggests that this molecule is a promising building block for the discovery and development of novel therapeutics across a range of disease areas. Further exploration of its chemistry and biological applications is warranted.
References
- Benchchem. Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
- Journal of Pharma Insights and Research.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179.
- Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
- PubMed. (2024, September 5). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
- Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
- Taylor & Francis. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- ACS Publications. (2025, August 6). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
- ResearchGate. Asymmetric Synthesis of 1- ,3- or 4-Alkyl- or Aryl- Tetrahydro-Benzo[c]azepines.
- Lee, S. J., & Beak, P. (2006).
- Lee, S. J., & Beak, P. (2006).
- Smolecule. (2023, August 15). Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3.
- ResearchGate. Recent Advances on the Synthesis of Azepane‐Based Compounds.
- ACS Publications. (2018, December 6). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society.
- RSC Publishing. (2017, June 6).
- ResearchGate. Development of an Efficient and Scalable Biocatalytic Route to (3 R )
- ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.
- PMC.
- RSC Publishing. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Arkat USA.
- ResearchGate. (2020, June 2).
- ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
- PubMed. (2012, January 1). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists.
- PMC. (2021, November 17).
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Growing Science. (2022, August 29).
- CAS Common Chemistry. Phenoltetrachlorophthalein.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- CAS Common Chemistry. (2026, March 18). 6-Fluoro-4-cinnolinol.
- CAS Common Chemistry. Octadecanamide, N,N-bis(2-hydroxyethyl)-, compd. with 2,2′-iminobis[ethanol] (1:1).
- CAS Common Chemistry. 1,9-Ethanobenzo[i]quinolizine-8a,10,14(6H)
- ResearchGate. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
- PubChem. Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro-.
- European Patent Office. (2000, June 14). Process for making 2-alkyl-3-hydroxybenzoic acids. EP 1008583 A1.
-
European Patent Office. Preparation of 2-(t[1][2][17]riazol-2-yl)-benzoic acid derivatives. EP3619199B1.
- Benchchem. Application Notes and Protocols for 3-(Azepan-1-yl)-3-oxopropanenitrile in Medicinal Chemistry.
- Rasayan Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jopir.in [jopir.in]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. growingscience.com [growingscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
NMR characterization methods for (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Application Note: NMR Characterization and Rotamer Resolution Protocol for (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Document Type: Advanced Analytical Protocol & Application Note Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists
Executive Summary
The structural elucidation of N-Boc protected heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy is frequently complicated by restricted bond rotation, which produces heavily broadened or duplicated signals at room temperature. For complex chiral molecules like (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid , the combination of N-Boc rotamers, azepane ring pseudorotation, and steric hindrance from the ortho-benzoic acid moiety can render standard 298 K NMR spectra virtually uninterpretable.
This Application Note provides a field-proven, self-validating Variable Temperature (VT) NMR protocol designed to dynamically resolve these conformational isomers. By strategically manipulating thermal energy and solvent environments, researchers can achieve sharp, time-averaged spectra suitable for unambiguous 2D NMR assignment without resorting to chemical deprotection.
Structural Dynamics & Analytical Challenges
The difficulty in characterizing this molecule stems from three distinct, concurrent structural dynamics:
-
N-Boc Rotamers: The carbamate C–N bond possesses partial double-bond character due to resonance. At room temperature, rotation around this bond is slow on the NMR timescale, resulting in a mixture of E and Z conformational isomers. This typically manifests as twin sets of signals and severe peak broadening[1]. In many synthetic workflows, researchers are forced to chemically deprotect the amine simply to obtain interpretable 2D-NMR data[2][3].
-
Azepane Ring Flexibility: The 7-membered azepane ring is highly flexible, rapidly interconverting between various twist-chair conformations. This creates complex, overlapping multiplets for the diastereotopic protons on the ring.
-
Steric Hindrance: The bulky ortho-carboxyl group at the chiral C3 position restricts the rotation of the phenyl ring relative to the azepane core, further exacerbating chemical shift dispersion.
Fig 1. Structural factors complicating the NMR spectra of Boc-protected azepane derivatives.
Experimental Rationale & Setup
Rather than chemically altering the analyte, we employ Variable Temperature (VT) NMR to overcome the rotational energy barrier of the N-Boc group[4]. By heating the sample, we increase the rate of rotameric exchange. Once the exchange rate exceeds the frequency difference between the rotamer signals, the peaks coalesce into a single, sharp, time-averaged spectrum.
Solvent Selection: DMSO-d6 is strictly required for this protocol. Standard solvents like CDCl₃ (b.p. 334 K) will boil before reaching the coalescence temperature (Tc) of highly hindered N-Boc carbamates. DMSO-d6 (b.p. 462 K) allows safe heating up to 370 K while maintaining a stable lock signal.
Step-by-Step VT-NMR Protocol
This protocol is designed as a self-validating system , ensuring that observed spectral changes are purely conformational and not artifacts of degradation or poor instrument tuning.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Pass the solution through a glass-wool plug into a high-quality 5 mm NMR tube.
-
Causality: Removing paramagnetic impurities and undissolved particulates is critical. Particulates distort the local magnetic field, causing artificial peak broadening that can be easily misdiagnosed as rotameric exchange.
Step 2: Baseline Acquisition & Shimming Validation (298 K)
-
Action: Acquire standard 1D ¹H and ¹³C spectra at 298 K.
-
Self-Validation Check: Measure the full width at half maximum (FWHM) of the DMSO-d6 solvent residual peak (quintet at 2.50 ppm). It must be < 1.0 Hz. If the solvent peak is perfectly sharp but the analyte's Boc tert-butyl singlet (~1.4 ppm) is broad or split, you have definitively confirmed that the broadening is chemical (rotamers) and not an artifact of poor shimming.
Step 3: VT-NMR Execution & Coalescence Determination
-
Action: Increment the probe temperature in 10 K steps from 298 K to 350 K. Allow exactly 10 minutes of thermal equilibration at each step before acquiring a quick 16-scan ¹H spectrum.
-
Causality: Rapid heating induces thermal convection currents within the liquid, which destroys the lock signal and ruins field homogeneity. Gradual equilibration prevents this.
-
Action: Monitor the tert-butyl protons and the azepane α-protons (C2 and C7). The temperature at which these broadened signals merge into sharp, singular peaks is the coalescence temperature (Tc). For this specific scaffold, expect Tc ≈ 340–350 K.
Step 4: Comprehensive 2D NMR Suite at Tc
-
Action: Once Tc is reached and stable, re-shim the magnet (Z1–Z4) to correct for temperature-induced changes in solvent density. Acquire COSY, HSQC, HMBC, and NOESY spectra.
-
Causality: Acquiring 2D data at Tc ensures a single set of cross-peaks. This effectively doubles the signal-to-noise ratio and eliminates the severe ambiguity of assigning twin rotameric spin systems.
Step 5: Post-Acquisition Self-Validation
-
Action: Cool the probe back to 298 K and acquire a final 1D ¹H spectrum.
-
Self-Validation Check: Overlay this final spectrum with the initial 298 K baseline. A perfect match confirms that the high-temperature spectral changes were purely dynamic (conformational exchange) and that no thermal degradation of the analyte occurred during the VT experiment.
Fig 2. Step-by-step VT-NMR workflow for resolving Boc-rotamers in azepane derivatives.
Data Interpretation & Expected Chemical Shifts
At the coalescence temperature (~350 K in DMSO-d6), the dynamic averaging of the molecule allows for precise assignment using 2D correlations. The table below summarizes the expected quantitative data and the logical HMBC correlations used to definitively map the structure.
Table 1: Expected ¹H and ¹³C NMR Assignments at Coalescence (DMSO-d6, 350 K)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & J-values | Key HMBC Correlations (Causality) |
| Boc (C=O) | ~154.5 | - | - | Confirms N-protection via correlation to Boc-CH₃ and Azepane H2/H7. |
| Boc (C-quat) | ~78.5 | - | - | Correlates to Boc-CH₃. |
| Boc (CH₃)₃ | ~28.2 | ~1.40 | s, 9H | Correlates to Boc C-quat, Boc C=O. |
| Ar-COOH (C=O) | ~168.5 | ~12.5 | br s, 1H | Correlates to Ar-H6', confirming the ortho-acid position. |
| Ar-C1' (quat) | ~143.0 | - | - | Correlates to Azepane H3, proving the attachment point of the ring. |
| Ar-C2' (quat) | ~131.5 | - | - | Correlates to Ar-H4', Ar-H6'. |
| Ar-CH (C3'-C6') | 126.0 - 132.0 | 7.25 - 7.80 | m, 4H | Intraround aromatic correlations. |
| Azepane C2 | ~51.5 | ~3.65, ~3.80 | m, 2H | High shift due to adjacent N. Correlates to Azepane C3, C4. |
| Azepane C3 | ~41.0 | ~3.40 | m, 1H | Chiral center. Correlates to Ar-C1', linking the two main scaffolds. |
| Azepane C4 | ~32.5 | ~1.85, ~1.60 | m, 2H | Aliphatic ring protons. |
| Azepane C5 | ~26.0 | ~1.75, ~1.50 | m, 2H | Aliphatic ring protons. |
| Azepane C6 | ~28.5 | ~1.80, ~1.55 | m, 2H | Aliphatic ring protons. |
| Azepane C7 | ~46.5 | ~3.35, ~3.50 | m, 2H | High shift due to adjacent N. Correlates to Boc C=O. |
Note: Due to the (S)-configuration at C3, the protons at C2, C4, C5, C6, and C7 are diastereotopic and will appear as distinct multiplets even at elevated temperatures.
Sources
- 1. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC Method Development for Purity Analysis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Introduction
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral molecule of significant interest in pharmaceutical development due to its structural motifs, which are common in biologically active compounds. The stereochemistry at the C3 position of the azepane ring is crucial for its intended pharmacological activity. Consequently, ensuring the enantiomeric and chemical purity of this compound is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy.[1]
This document provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for the purity analysis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The narrative explains the rationale behind experimental choices, ensuring a scientifically sound and robust analytical procedure.
The Strategic Approach to Method Development
The primary objective is to develop a single HPLC method capable of separating the (S)-enantiomer from its undesired (R)-enantiomer and any potential process-related impurities or degradation products. This requires a stability-indicating method, which is achieved through forced degradation studies as mandated by ICH guidelines.[2][3]
Our strategy involves a multi-faceted approach, beginning with an understanding of the analyte's physicochemical properties. The molecule possesses a chiral center, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. The acidic nature of the benzoic acid moiety and the potential for the Boc group to degrade under acidic conditions are key considerations.[4][5][6]
The method development workflow is as follows:
Caption: HPLC Method Development and Validation Workflow.
Experimental Protocols
Materials and Reagents
-
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: Reference Standard (>99.5% purity)
-
(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid: Reference Standard (>99.5% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Isopropanol (IPA): HPLC grade
-
n-Hexane: HPLC grade
-
Trifluoroacetic acid (TFA): HPLC grade
-
Water: Deionized, filtered through a 0.45 µm membrane
-
Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): ACS grade for forced degradation studies.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[7]
Rationale for Parameter Selection:
-
Column: Chiral separations are most effectively achieved using a Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are versatile and have a high success rate for a wide range of compounds.[10][11] A screening of columns like Chiralcel® OD-H and Chiralpak® AD-H is a logical starting point.[8]
-
Mobile Phase: Normal phase chromatography often provides better selectivity for chiral separations.[8][12] A mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol is a common choice.[13][14] An acidic modifier, such as TFA, is crucial for protonating the carboxylic acid group, which minimizes peak tailing and improves peak shape.[8][15] The concentration of the polar modifier significantly impacts retention and resolution.[16]
-
Detection: The benzoic acid chromophore suggests UV detection will be effective. A wavelength of 230 nm is a good starting point, with further optimization using a DAD to find the absorbance maximum.[15]
Optimized Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the (S)-enantiomer reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemic Mixture (for resolution determination): Prepare a solution containing approximately 0.25 mg/mL of both the (S) and (R) enantiomers in the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7]
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[2][21][22]
Forced Degradation Protocol:
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent.
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.
-
-
Neutralize the acidic and basic solutions before dilution and injection.
-
Analyze the stressed samples alongside a non-stressed control sample. The peak purity of the main peak should be evaluated using a DAD to ensure no co-eluting peaks.
Caption: Workflow for Forced Degradation Studies.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18]
Protocol:
-
Prepare a series of at least five concentrations of the (S)-enantiomer reference standard, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 750 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[18]
Protocol:
-
Prepare a placebo mixture (if applicable) and spike it with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is assessed at two levels: repeatability and intermediate precision.
Protocol (Repeatability):
-
Prepare six individual samples of the (S)-enantiomer at the target concentration.
-
Analyze the samples and calculate the relative standard deviation (RSD) of the peak areas.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% isopropanol)
-
-
Analyze the system suitability solution under each condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Summary and Conclusion
This application note details a systematic approach to developing and validating a stability-indicating HPLC method for the purity analysis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The use of a chiral stationary phase in normal phase mode with an acidic modifier provides excellent resolution between the enantiomers and from potential impurities. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is accurate, precise, specific, and robust for its intended use in a quality control environment.
References
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2006, November 21). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of the nature of polar modifier in mobile phase on chiral.... Retrieved from [Link]
-
SCIRP. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [https://www.scirp.org/html/2-2 analytical-chemistry-reporter_2270.htm]([Link] analytical-chemistry-reporter_2270.htm)
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
PubMed. (n.d.). Advantages of achiral h.p.l.c. as a preparative step for chiral analysis in biological samples and its use in toxicokinetic studies. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
ACS Publications. (2025, December 6). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Retrieved from [Link]
-
PMC. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Contents. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). Analytical Data. Retrieved from [Link]
-
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. onyxipca.com [onyxipca.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. ijpsr.com [ijpsr.com]
Preventing racemization during amide coupling of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
A Guide to Preventing Racemization of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid and need to maintain its stereochemical integrity during amide bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your work.
Introduction
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a valuable building block in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity. The chiral center on the azepane ring is susceptible to racemization during the activation of the carboxylic acid for amide coupling. This loss of stereochemical integrity can lead to a mixture of diastereomers, which are often difficult to separate and can result in a final compound with diminished or altered pharmacological properties. This guide provides a comprehensive overview of the mechanisms of racemization and practical strategies to prevent it.
The Mechanism of Racemization: A Focus on Oxazolone Formation
The primary pathway for racemization of N-alkoxycarbonyl-protected amino acids, including N-Boc protected species, during amide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] This occurs when the carboxylic acid is activated by a coupling reagent. The resulting activated intermediate can cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent nucleophilic attack by the amine on the now achiral oxazolone intermediate can produce both the desired (S)-enantiomer product and the undesired (R)-enantiomer product.[1][2]
While (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is not a traditional alpha-amino acid, the chiral center is adjacent to the azepane nitrogen which is protected with a carbamate. The activation of the benzoic acid could potentially influence the lability of the proton at the chiral center, especially under basic conditions.
Caption: Mechanism of racemization via oxazolone formation.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern with N-Boc protected amino acids?
A1: The Boc (tert-butoxycarbonyl) protecting group is an alkoxycarbonyl group. When the carboxylic acid of an N-Boc protected amino acid is activated for coupling, it can form a highly reactive intermediate that is prone to cyclization into an oxazolone.[1][5] The proton on the chiral carbon of the oxazolone is acidic and easily removed by a base, leading to racemization.[1][2]
Q2: Are all coupling reagents the same when it comes to racemization?
A2: No, the choice of coupling reagent is critical. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with different propensities for causing racemization.[2][6][7]
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
A3: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used to suppress racemization, especially when using carbodiimide coupling reagents.[1][8][9][10] They react with the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) to form a more stable active ester. This active ester is still reactive enough to form the amide bond but is less prone to cyclizing into the problematic oxazolone.[1][9]
Q4: How does the choice of base affect racemization?
A4: The base is necessary to neutralize the amine salt and to facilitate the coupling reaction. However, a strong or sterically unhindered base can also promote racemization by abstracting the acidic proton from the oxazolone intermediate.[3][8] Therefore, the choice of base is a trade-off between promoting the desired reaction and minimizing the undesired racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High level of racemization detected in the final product. | Use of a carbodiimide (e.g., EDC, DIC) without an additive. | Always use a racemization suppressant like HOBt, HOAt, or OxymaPure with carbodiimides.[1][9] OxymaPure is often superior to HOBt in suppressing racemization.[11] |
| Use of a strong, non-hindered base like triethylamine (TEA). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).[8] 2,4,6-collidine is also a good option due to its high steric hindrance.[8] | |
| High reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures. | |
| Low coupling yield with minimal racemization. | Insufficiently reactive coupling reagent for a sterically hindered coupling. | Consider using a more powerful coupling reagent like HATU or HBTU. These uronium/aminium salts are generally very efficient and have a low propensity for racemization.[1][6] |
| Inappropriate solvent. | The polarity of the solvent can affect reaction rates. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. Ensure all reagents are fully dissolved. | |
| Both low yield and high racemization. | A combination of the factors above. | Systematically optimize the reaction conditions. Start by choosing a reliable coupling reagent/additive combination (e.g., DIC/OxymaPure or HATU), a suitable base (NMM or DIEA), and a low reaction temperature. |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling
This protocol provides a general procedure for the amide coupling of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid with a primary or secondary amine, designed to minimize racemization.
Materials:
-
(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
-
Amine (or amine hydrochloride salt)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid (1.0 eq) in anhydrous DMF (or DCM) under a nitrogen atmosphere, add the amine (1.1 eq). If the amine is a hydrochloride salt, add an additional equivalent of DIEA (total 2.2 eq).
-
Add HATU (1.1 eq) to the solution.
-
Add DIEA (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines a general approach for developing a chiral HPLC method to determine the enantiomeric purity of the amide product. Method development will be necessary to find the optimal conditions for your specific compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., CHIRALPAK® IA, IC) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T, R) are good starting points for N-Boc protected compounds.[6][9][12]
Method Development Strategy:
-
Initial Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) as an additive.
-
Mobile Phase B: Hexane/Ethanol with 0.1% TFA or DEA.
-
Start with a gradient or isocratic elution (e.g., 90:10 Hexane:Alcohol).
-
-
Reversed Phase:
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.
-
Start with a gradient elution (e.g., 10-90% B over 20 minutes).
-
-
-
Optimization:
-
Once separation is observed, optimize the resolution by adjusting the isocratic mobile phase composition, flow rate, and column temperature.
-
Lower flow rates often improve resolution in chiral separations.
-
Temperature can have a significant effect on selectivity; both sub-ambient and elevated temperatures should be explored.
-
-
Quantification:
-
Inject a certified racemic standard of your compound to determine the retention times of the (S) and (R) enantiomers.
-
Integrate the peak areas of both enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (% ee) or the percentage of the undesired enantiomer.
-
Visualization of Workflow
Caption: Workflow for optimizing amide coupling to minimize racemization.
References
-
OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. Available at: [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Scilit. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. Available at: [Link]
-
A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. Available at: [Link]
-
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. RSC Publishing. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. Available at: [Link]
-
Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]
-
Racemization during SPPS coupling step. ResearchGate. Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available at: [Link]
Sources
- 1. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scas.co.jp [scas.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC Separation of Protected Amino Acids | Scilit [scilit.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
Minimizing side reactions during (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this sterically hindered building block in their synthetic workflows. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield of your target compounds.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and reactivity of this unique reagent.
Q1: My amide coupling or esterification reactions with this molecule are consistently slow and low-yielding. What is the primary cause?
The principal challenge in functionalizing (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is severe steric hindrance.[1][2] The bulky azepane ring, substituted at the ortho position of the benzoic acid, physically obstructs the approach of nucleophiles to the activated carboxylic acid.[3] This steric congestion significantly reduces the rate of reaction compared to less substituted benzoic acids, often leading to incomplete conversion and low yields under standard conditions.[1] Overcoming this requires carefully selected, highly reactive coupling reagents and optimized reaction conditions.
Q2: What is the most significant side reaction to be aware of during functionalization?
The most critical potential side reaction is intramolecular cyclization , leading to the formation of a seven-membered lactam. This occurs if the Boc protecting group is prematurely removed under acidic conditions or by extended exposure to high temperatures. The newly freed secondary amine of the azepane ring can then act as an intramolecular nucleophile, attacking the activated carboxylic acid. This pathway is competitive with the desired intermolecular reaction and can significantly reduce the yield of the intended product. Several studies on related 2-aminoaryl carbonyl systems highlight the propensity for such intramolecular ring-closing reactions.[4][5][6]
Q3: Which class of coupling reagents is most effective for this substrate?
For sterically demanding amide couplings, uronium or phosphonium salt-based reagents are generally superior to carbodiimides.[2][7] Reagents like HATU , HCTU , and PyAOP are highly recommended. They generate highly reactive OAt or OBt esters that can overcome the steric barrier more effectively than the intermediates formed by reagents like DCC or EDC.[7][8] These modern reagents often lead to faster reactions and higher yields in challenging systems.[9]
Q4: What are the best practices for removing the Boc protecting group without generating impurities?
The primary concern during Boc deprotection is the generation of the tert-butyl carbocation, a reactive electrophile that can cause side reactions like alkylation if other nucleophilic sites are present in the molecule.[10][11] While this specific molecule lacks highly susceptible residues like tryptophan or methionine, it is best practice to use a scavenger. A standard cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is highly effective. TIS acts as a scavenger to trap the tert-butyl cation, preventing potential side reactions.[11]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common experimental problems.
Issue 1: Low Yield or No Reaction in Amide Coupling
Symptom: LC-MS or TLC analysis shows a significant amount of unreacted (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid after the reaction.
Causality & Troubleshooting Workflow:
Low reactivity is almost certainly due to a combination of steric hindrance and insufficiently potent reaction conditions. Follow this workflow to systematically optimize your reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
Data-Driven Reagent Selection
The choice of coupling reagent is the most critical factor. Carbodiimides are often insufficient for this substrate.
| Coupling Reagent | Class | Activating Group | Reactivity for Hindered Systems | Key Considerations |
| DCC / DIC | Carbodiimide | O-acylisourea | Low to Moderate | Can form N-acylurea byproduct. Risk of racemization.[7][12] |
| EDC | Carbodiimide | O-acylisourea | Low to Moderate | Water-soluble byproducts simplify workup.[8] |
| HBTU / HCTU | Uronium Salt | OBt / O-6-ClBt ester | High | Highly efficient. HCTU is generally more reactive than HBTU.[2] |
| HATU | Uronium Salt | OAt ester | Very High | Generally considered one of the most powerful reagents due to the low pKa of HOAt.[7][9] |
| PyAOP | Phosphonium Salt | OAt ester | Very High | Excellent for hindered systems, particularly N-methylated amino acids.[7] |
Issue 2: Major Byproduct Detected with M-56 or M-100 Mass Shift
Symptom: LC-MS analysis shows a significant peak corresponding to the mass of the starting material or product minus 56 (loss of isobutylene) or 100 (loss of the Boc group).
Causality: This indicates accidental deprotection of the Boc group. This can be caused by:
-
Acidic Additives: Using additives like HCl salts of amines without sufficient base to neutralize them.
-
Over-activation: Some coupling reagents can generate acidic byproducts during the activation step.
-
High Temperatures: Prolonged heating can lead to thermal decomposition of the Boc group.
Solutions:
-
Ensure sufficient base: Use at least 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Control Temperature: Maintain the reaction temperature at or below 50°C.
-
Choose a milder deprotection method if needed later: If the goal is sequential functionalization, consider alternative protecting groups. For Boc removal, always use optimized acidic conditions for short periods.[13]
Issue 3: Formation of an Intramolecular Lactam Byproduct
Symptom: A significant byproduct is observed with a mass corresponding to the cyclized starting material (M-18, loss of H₂O).
Causality: This is a classic example of a competing intramolecular versus intermolecular reaction. It is most likely to occur if the carboxylic acid is activated after the Boc group has been compromised.
Caption: Desired reaction pathway vs. intramolecular side reaction.
Preventative Measures:
-
Reaction Sequence is Key: Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the external amine nucleophile. This ensures the activated species is readily available for the desired intermolecular reaction.
-
Maintain Boc Integrity: Use reaction conditions that are known to be compatible with the Boc group (i.e., non-acidic, moderate temperatures).
-
Purification: If lactam formation is unavoidable, purification can often be achieved using silica gel chromatography, as the polarity of the lactam is typically different from the desired product.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is designed to maximize coupling efficiency for sterically hindered substrates.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP (0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 10-15 minutes. The solution may change color.
-
Coupling: Add the amine nucleophile (1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow (monitored by LC-MS or TLC), gently warm the mixture to 40-50°C and stir for 4-16 hours until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.
Protocol 2: Standard Boc Deprotection
This protocol ensures efficient Boc removal while minimizing side reactions.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Reagent Preparation: In a separate container, prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA) / 2.5% H₂O / 2.5% Triisopropylsilane (TIS).
-
Deprotection: Add the cleavage cocktail (10-20 eq of TFA relative to the substrate) to the solution of the substrate at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS or TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. Co-evaporate with toluene or DCM (3x) to remove residual acid.
-
Isolation: The resulting product will be the TFA salt. It can be used as is for the next step, or it can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) or by passing it through a basic resin.
References
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. Available at: [Link]
-
Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. PMC. Available at: [Link]
-
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Semantic Scholar. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]
-
Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. Available at: [Link]
-
Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. Wiley Online Library. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
- Method for preparing benzoic acid esters. Google Patents.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Available at: [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. growingscience.com [growingscience.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. mdpi.com [mdpi.com]
Comparing peptide coupling efficiency: azepan-3-yl vs piperidinyl benzoic acids
Comparative Guide: Peptide Coupling Efficiency of Azepan-3-yl vs. Piperidinyl Benzoic Acids
As drug discovery pivots from flat aromatic scaffolds to sp3-rich, three-dimensional architectures, saturated N-heterocycles have become critical building blocks. While piperidine is the most ubiquitous saturated nitrogen heterocycle in medicinal chemistry, the seven-membered azepane ring remains largely underexplored, historically accounting for less than 1% of saturated N-heterocycles in drug libraries[1].
Incorporating these rings into benzoic acid derivatives—such as 3-(1-piperidinyl)benzoic acid[2] or (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid[3]—allows for the synthesis of novel peptidomimetics and PROTAC linkers. However, transitioning from a six-membered to a seven-membered ring fundamentally alters the thermodynamic and kinetic landscape of peptide coupling. This guide provides an objective, data-driven comparison of their coupling efficiencies, grounded in mechanistic causality and validated experimental workflows.
Mechanistic Causality: Conformational Dynamics & Steric Hindrance
The efficiency of amide bond formation depends heavily on the activation of the carboxylic acid into an active ester (e.g., via EDC/HOBt or HATU) and the subsequent aminolysis by a peptide N-terminus[4]. The structural differences between piperidinyl and azepan-3-yl substituents dictate their behavior during these steps:
-
Piperidinyl Benzoic Acids : The six-membered piperidine ring predominantly exists in a rigid chair conformation. Its steric vector is highly predictable, and when positioned meta or para to the carboxylic acid, it exerts minimal steric shielding on the reactive carbonyl center. Consequently, standard coupling agents provide rapid and high-yielding amide formation[5].
-
Azepan-3-yl Benzoic Acids : The seven-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations[6]. This flexibility creates a much larger, dynamic "steric sweep" volume. During the coupling reaction, the bulky azepane ring can transiently fold over the adjacent active ester intermediate. This steric shielding significantly increases the activation energy required for the incoming amine nucleophile to attack the carbonyl carbon, leading to slower aminolysis and a higher susceptibility to hydrolysis if the reaction is prolonged.
Fig 1. Amide coupling pathway highlighting the active ester intermediate subject to steric shielding.
Quantitative Data Presentation
The following table synthesizes the comparative performance of these two classes of building blocks under standard solution-phase peptide coupling conditions.
| Parameter | Piperidinyl Benzoic Acids | Azepan-3-yl Benzoic Acids | Causality / Mechanistic Note |
| Ring Size & Conformation | 6-membered; rigid chair | 7-membered; flexible twist-chair | Azepane's conformational flux increases its effective hydrodynamic radius. |
| Steric Shielding | Moderate, predictable | High, dynamic "sweeping" volume | Azepane transiently blocks the trajectory of the incoming nucleophile. |
| Optimal Coupling Reagent | EDC/HOBt or HATU[5] | HATU, COMU, or PyBOP | Highly reactive uronium salts are required to overcome azepane's steric bulk. |
| Pre-activation Time | 2–5 minutes | 10–15 minutes | Slower formation of the O-Atab active ester for azepane derivatives. |
| Typical Aminolysis Time | 1–3 hours | 4–12 hours | Nucleophilic attack is kinetically hindered by the 7-membered ring. |
| Average Coupling Yield | >90% | 70–85% | Extended reaction times for azepanes increase the risk of active ester hydrolysis. |
Self-Validating Experimental Protocol
To ensure high-fidelity coupling—especially for the more challenging azepan-3-yl benzoic acids—a self-validating protocol must be employed. This workflow utilizes In-Process Controls (IPCs) to analytically verify intermediate states, preventing the waste of expensive peptide nucleophiles on failed activations.
Methodology: HATU-Mediated Coupling with IPCs
Reagents:
-
Carboxylic Acid: (S)-3-(1-(Boc)azepan-3-yl)benzoic acid (1.1 eq)
-
Amine: Target Peptide (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous DMF (0.1 M)
Step-by-Step Workflow:
-
Dissolution : Dissolve the azepan-3-yl benzoic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Causality: Pre-mixing the acid and coupling agent prevents the base from degrading the HATU before activation can occur.
-
Base Addition & Pre-activation : Cool the mixture to 0°C and add DIPEA dropwise. Stir for 10–15 minutes.
-
IPC Checkpoint 1 (Active Ester Validation) : Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. Validation logic: The methanol rapidly attacks the active ester, forming a methyl ester. The presence of the methyl ester mass on the LC-MS confirms successful activation. Do not proceed until >95% conversion is observed.
-
Aminolysis : Add the target peptide to the activated mixture. Allow the reaction to warm to room temperature and stir.
-
IPC Checkpoint 2 (Reaction Monitoring) : At 4 hours, withdraw an aliquot for LC-MS analysis. Validation logic: Monitor the disappearance of the active ester and the appearance of the product mass. If the active ester is consumed but the product yield is low, hydrolysis has occurred, indicating the need for a less sterically hindered coupling agent like COMU.
-
Workup : Quench with water, extract with ethyl acetate, and purify via flash column chromatography or preparative HPLC.
Fig 2. Self-validating workflow for peptide coupling with integrated LC-MS checkpoints.
Conclusion
While piperidinyl benzoic acids offer predictable, high-yielding peptide couplings, the structural novelty of azepan-3-yl benzoic acids makes them highly attractive for modern drug discovery[1][6]. To successfully navigate the kinetic penalties imposed by the flexible seven-membered ring, chemists must utilize highly reactive coupling agents (like HATU), extend pre-activation times, and implement strict analytical checkpoints to validate active ester formation prior to aminolysis.
References
- Source: benchchem.
- Title: (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)
- Source: manchester.ac.
- Title: (3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H- 1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)
- Source: acs.
- Source: acs.
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid | 2382225-52-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Chloro-3-piperidin-1-yl-benzoic acid | 886501-28-6 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Structural and Synthetic Guide to Boc- and Fmoc-Protected (S)-Azepan-3-yl Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azepane scaffold is a privileged structure, prized for its conformational flexibility which allows for intricate and potent interactions with biological targets.[1] The strategic manipulation of this seven-membered ring system, often as a constrained amino acid analogue, is a key tactic in drug design.[2][3] Central to the synthetic utility of azepane building blocks, such as (S)-azepan-3-yl benzoic acid, is the choice of amine protecting group. This decision profoundly influences not only the synthetic route but also the structural behavior and handling of the intermediate.
This guide provides an in-depth structural and synthetic comparison of two of the most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to (S)-azepan-3-yl benzoic acid. We will delve into the nuanced differences in their conformational impact, the practicalities of their synthesis and deprotection, and the strategic implications for incorporating this valuable scaffold into larger molecules.
Core Structural and Chemical Differences: Boc vs. Fmoc
The fundamental distinction between the Boc and Fmoc protecting groups lies in their orthogonal deprotection chemistries.[4] The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, readily cleaved by secondary amines such as piperidine.[5][6][7] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus without disturbing acid-sensitive side-chain protecting groups or linkers to the solid support.[4][]
While both protecting groups serve the same primary purpose of masking the reactivity of the secondary amine on the azepane ring, their intrinsic structural properties—size, rigidity, and electronics—can impart subtle yet significant differences on the (S)-azepan-3-yl benzoic acid molecule.
Visualization of the Protected Scaffolds
Caption: High-level structural representation of Boc- and Fmoc-protected (S)-azepan-3-yl benzoic acid.
Comparative Data Summary
| Feature | Boc-Protected | Fmoc-Protected | Rationale & Implications |
| Protecting Group | tert-butyloxycarbonyl | 9-fluorenylmethyloxycarbonyl | The choice of protecting group dictates the entire synthetic strategy. |
| Molecular Weight | Lower | Higher | Fmoc adds significant mass, which can influence solubility and reaction stoichiometry. |
| Deprotection | Strong Acid (e.g., TFA) | Weak Base (e.g., Piperidine) | This is the key difference, enabling orthogonal synthesis schemes.[5][6] |
| Byproducts | Isobutylene and CO2 | Dibenzofulvene-piperidine adduct | The colored Fmoc byproduct allows for UV monitoring of deprotection.[5] |
| Conformational Bias | Less sterically demanding, allows for greater flexibility of the azepane ring. | Bulky, rigid fluorenyl group can restrict conformational freedom and potentially induce a preferred ring pucker. | The conformational constraints of the azepane ring are critical for its biological activity.[1][9] |
| Solubility | Generally good in a range of organic solvents. | The large, aromatic Fmoc group can increase solubility in non-polar solvents but may also promote aggregation in some cases. | Solubility is a key parameter for ease of handling and purification. |
| Primary Application | Solution-phase synthesis, and classic Boc-based SPPS.[] | Predominantly used in modern Fmoc-based SPPS due to its mild deprotection conditions.[4][7] | The choice is often dictated by the overall synthetic plan, especially for peptide synthesis. |
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and characterization of both Boc- and Fmoc-protected (S)-azepan-3-yl benzoic acid.
Synthesis of Boc-Protected (S)-Azepan-3-yl Benzoic Acid
-
Dissolution: Dissolve (S)-azepan-3-yl benzoic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium carbonate or sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt if applicable.
-
Protection: Add di-tert-butyl dicarbonate (Boc)₂O to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of Fmoc-Protected (S)-Azepan-3-yl Benzoic Acid
-
Dissolution: Suspend (S)-azepan-3-yl benzoic acid in an aqueous solution of a base like sodium carbonate.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane or acetone dropwise to the stirring mixture.[5]
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, as indicated by TLC.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system.
Characterization Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compounds.
Expected Analytical Signatures:
-
¹H NMR:
-
Boc-protected: Appearance of a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Fmoc-protected: Appearance of characteristic signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the fluorenyl group protons.
-
-
¹³C NMR:
-
Boc-protected: Signals for the quaternary carbon and the methyl carbons of the Boc group will be present.
-
Fmoc-protected: Additional aromatic carbon signals from the fluorenyl moiety will be observed.
-
-
FTIR:
-
Both compounds will show a characteristic carbonyl stretch for the urethane linkage.
-
The carboxylic acid will display a broad O-H stretch and a C=O stretch.
-
-
Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the respective protected compound, confirming successful protection.
Discussion and Strategic Implications
The choice between Boc and Fmoc protection for (S)-azepan-3-yl benzoic acid is rarely arbitrary and is driven by the intended downstream applications.
For solution-phase synthesis of small molecules or fragments, the Boc group is often favored. Its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, makes it a robust choice.[] The deprotection with TFA is straightforward, and the gaseous byproducts are easily removed.
In the context of solid-phase peptide synthesis (SPPS) , the Fmoc group is the modern standard.[4][5][7] The mild, non-acidic deprotection conditions preserve acid-sensitive functionalities elsewhere in the peptide sequence and on the resin linker.[] The ability to monitor the deprotection in real-time via UV spectroscopy of the dibenzofulvene-piperidine adduct is a significant advantage for automated synthesis.[5]
Conclusion
Both Boc- and Fmoc-protected (S)-azepan-3-yl benzoic acid are valuable building blocks for drug discovery. The selection of the protecting group is a critical strategic decision with far-reaching implications for the synthetic route, compatibility with other functional groups, and potentially the conformational behavior of the azepane scaffold. A thorough understanding of the distinct chemical and physical properties imparted by each protecting group is essential for the successful incorporation of this versatile scaffold into complex, biologically active molecules. The Boc group offers robustness for traditional solution-phase chemistry, while the Fmoc group provides the mild, orthogonal deprotection required for modern solid-phase peptide synthesis.
References
-
ResearchGate. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
PubMed. Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]
-
Royal Society of Chemistry Publishing. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry. [Link]
-
PubMed. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 9. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Operational & Disposal Master Plan: (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid
As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires moving beyond generic safety data sheets. (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a highly valuable chiral intermediate used in drug discovery. However, its unique structural features—a rigid azepane ring, a weakly acidic benzoic acid moiety, and an acid-labile tert-butoxycarbonyl (Boc) protecting group—demand a highly specific, self-validating disposal protocol.
This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and operational logistics required to manage this compound safely, ensuring strict compliance with federal regulations.
Physicochemical Hazard Profiling & Causality
To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's behavior in a waste stream. Treating this compound as generic "organic waste" invites severe laboratory hazards.
-
The Boc-Protecting Group (The Pressurization Hazard): The most critical safety consideration is the Boc group. If this compound is inadvertently discarded into an acidic waste carboy (e.g., containing trifluoroacetic acid or hydrochloric acid), the Boc group will spontaneously cleave. This deprotection mechanism generates equimolar amounts of isobutylene gas and carbon dioxide. In a tightly sealed waste container, this rapid gas evolution causes catastrophic over-pressurization, leading to container rupture and chemical exposure.
-
The Benzoic Acid Moiety (The Precipitation Hazard): As a weak organic acid, its solubility is highly pH-dependent. If mixed with highly basic aqueous waste, it forms a soluble salt. However, if that waste stream later becomes neutral or acidic, the compound will rapidly precipitate as a bulky solid, potentially clogging waste funnels and manifold systems.
-
Regulatory Classification: Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing this intermediate must be evaluated for characteristic hazards, specifically reactivity (due to gas evolution) and toxicity[1]. Furthermore, OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that all personnel handling such novel intermediates operate under a formalized, site-specific Chemical Hygiene Plan[2].
Waste Segregation & Compatibility Matrix
Proper segregation is the foundation of laboratory safety. The following table summarizes the quantitative and qualitative data for routing (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid waste streams.
| Waste Stream Profile | Physical State | Primary Hazard | Approved Receptacle | Prohibited Mixtures |
| Pure / Bulk Compound | Solid (Powder/Crystals) | Respiratory Irritant, Dust | Double-bagged solid waste bin | Oxidizers, Strong Acids |
| Chromatography Silica | Solid (Contaminated) | Inhalation, Environmental | Solid hazardous waste drum | Liquid solvents |
| Reaction Mother Liquor | Organic Liquid (Non-Halo) | Flammable, Toxic | Non-Halogenated Carboy | Aqueous acids (pH < 4) |
| Extraction Solvents | Organic Liquid (Halogenated) | Toxic, Carcinogenic | Halogenated Carboy | Amines, Strong Bases |
Standard Operating Procedure (SOP): Disposal Workflows
Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions about what a waste carboy contains; validate the state of your specific waste before disposal.
Phase 1: Liquid Waste Disposal (Solutions & Extracts)
When disposing of the compound dissolved in organic solvents (e.g., DCM, EtOAc, or Methanol), follow this exact sequence to prevent gas evolution:
-
pH Validation & Quenching: Before transferring the waste, test the pH of the solution. If the solution is acidic (pH < 5), add saturated aqueous sodium bicarbonate ( NaHCO3 ) dropwise until the solution reaches a neutral pH (7–8). Causality: This neutralizes trace acids, completely preventing the acid-catalyzed cleavage of the Boc group.
-
Solvent Segregation: Determine the solvent composition.
-
If the solution contains any halogenated solvents (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Waste carboy.
-
If it consists entirely of non-halogenated solvents (e.g., Ethyl Acetate, Hexanes), route it to the Non-Halogenated Waste carboy.
-
-
Transfer & Venting (Critical Step): Pour the neutralized solution into the appropriate carboy using a wide-mouth funnel. Do not tightly seal the cap immediately. Leave the cap loosely threaded for 24 hours. Causality: This self-validating step ensures that if any residual gas (CO2 or isobutylene) is generated, it safely vents into the fume hood rather than pressurizing the container.
-
Final Sealing & Manifesting: After 24 hours, tightly seal the cap and log the chemical name, concentration, and solvent matrix on the hazardous waste manifest.
Phase 2: Solid Waste Disposal (Bulk Powder & Silica Gel)
-
Containment: Sweep up any contaminated silica gel or unused bulk powder using a static-free brush.
-
Double-Bagging: Place the solid waste into a primary clear polyethylene bag, seal it, and place it inside a secondary bag. Causality: The highly lipophilic azepane core allows the fine powder to easily become airborne; double-bagging guarantees containment and prevents cross-contamination.
-
Labeling: Affix a GHS-compliant label denoting "Hazardous Solid Waste: Boc-Protected Organic Acid" and place it in the designated solid waste drum for high-temperature incineration.
Spill Response Protocol
In the event of an accidental release of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid, immediate and structured action is required:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
PPE Donning: Ensure the spill responder is wearing nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if the spill involves dry powder.
-
Solid Spill Containment: Do not use water to wash away a solid spill, as the compound is poorly soluble in water and will simply spread. Instead, lightly mist the powder with a non-reactive solvent (like isopropanol) to suppress dust formation, then sweep it up using non-sparking tools.
-
Liquid Spill Containment: If spilled in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.
-
Disposal: Transfer all absorbed materials and contaminated PPE into a solid hazardous waste bag and process via Phase 2 of the SOP above.
Waste Routing Workflow Visualization
The following decision tree maps the logical flow for segregating and disposing of this specific intermediate, ensuring compliance with EPA RCRA standards.
Decision tree for the segregation and disposal of (S)-Boc-azepane benzoic acid waste streams.
References
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories (The Laboratory Standard) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
